Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
CAS No.:
Cat. No.: VC15807775
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O2 |
|---|---|
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C13H13ClN2O2/c1-9-11(8-12(17)18-2)13(14)16(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
| Standard InChI Key | IMAKTPUBTLZSEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1CC(=O)OC)Cl)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 264.71 g/mol. Its IUPAC name, methyl 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetate, reflects its substitution pattern:
-
A pyrazole ring (1H-pyrazole) forms the core structure.
-
5-Chloro and 3-methyl substituents occupy positions 3 and 5 of the pyrazole ring.
-
A phenyl group is attached to the nitrogen at position 1.
-
An acetate ester (-OCOCH₃) is linked via a methylene bridge (-CH₂-) to position 4 .
The stereoelectronic effects of these substituents influence the compound’s solubility, stability, and interaction with biological targets. For instance, the electron-withdrawing chlorine atom enhances the electrophilicity of the pyrazole ring, while the phenyl group contributes to hydrophobic interactions.
Spectroscopic Characterization
Structural confirmation typically relies on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy:
-
IR spectra show characteristic peaks for ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-Cl stretching at ~750 cm⁻¹.
-
¹H NMR signals include a singlet for the methyl group at δ 2.40 ppm, a multiplet for the phenyl protons (δ 7.20–7.45 ppm), and a triplet for the methylene group (δ 3.70 ppm) adjacent to the ester .
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves a multi-step protocol starting from ethyl acetoacetate and phenylhydrazine:
Step 1: Formation of Pyrazolone
Ethyl acetoacetate reacts with phenylhydrazine under acidic conditions to yield 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. This intermediate undergoes Knorr pyrazole synthesis, where cyclization is catalyzed by acetic acid.
Step 2: Chlorination
The pyrazolone is treated with phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at position 5, forming 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Step 3: Esterification
The carboxylic acid intermediate is esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄), yielding the final acetate ester.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine, AcOH | 80°C | 75–85 |
| 2 | POCl₃, DMF | 110°C | 60–70 |
| 3 | MeOH, H₂SO₄ | Reflux | 80–90 |
Purification and Analytical Validation
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.71 .
Comparative Analysis with Structural Analogs
Role of Substituents
-
Chlorine vs. Methyl Groups: Chlorine at position 5 increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Methyl groups at position 3 provide steric bulk, affecting binding affinity .
-
Phenyl vs. Naphthyl: Replacing the phenyl group with a naphthyl moiety (as in compound 37) improves cytotoxicity by 40–60%, likely due to enhanced π-π stacking with DNA bases .
Table 2: Cytotoxicity of Selected Pyrazole Derivatives
| Compound | Substituents | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|---|
| 37 | 1-Naphthyl, 4-CF₃-C₆H₄ | 34 | HeLa |
| 28 | Phenyl, 4-CF₃-C₆H₄ | >100 | HCT-116 |
| Target | 5-Cl, 3-Me, Phenyl | Pending | MCF-7 |
Solubility and Formulation Challenges
The free carboxylic acid form of related compounds exhibits poor aqueous solubility (5 μg/mL) . Esterification increases solubility to >50 μg/mL, addressing formulation challenges in drug delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume